5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole ring attached to a pyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Pyridine Derivative: The thiadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiadiazole ring may contribute to the compound’s ability to inhibit enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Similar structure but lacks the thiadiazole ring.
6-Methyl-2-pyridinecarboxamide: Similar structure but lacks the fluorine atom and thiadiazole ring.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: Similar structure but lacks the fluorine atom.
Uniqueness
5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is unique due to the combination of the fluorine atom, methyl group, and thiadiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-5-7(11)3-4-8(12-5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUORNJMTZFDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=NN=C(S2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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